N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an acetamide side chain bearing a 3-bromophenyl moiety. Its molecular formula is C20H14BrClN4O2 (calculated molecular weight: 473.71 g/mol).
Properties
CAS No. |
941977-24-8 |
|---|---|
Molecular Formula |
C20H14BrClN4O2 |
Molecular Weight |
457.71 |
IUPAC Name |
N-(3-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C20H14BrClN4O2/c21-14-2-1-3-16(10-14)23-19(27)12-25-8-9-26-18(20(25)28)11-17(24-26)13-4-6-15(22)7-5-13/h1-11H,12H2,(H,23,27) |
InChI Key |
NTCOZZPXFKVHLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on different biological systems.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In related studies, derivatives demonstrated IC50 values indicating strong inhibitory activity against AChE .
- Urease : This compound also displays urease inhibitory activity, which is important in treating infections caused by Helicobacter pylori. Compounds with similar structures have shown IC50 values ranging from 1.13 µM to 6.28 µM .
2. Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various bacterial strains. Similar compounds have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating that this compound may possess comparable antimicrobial efficacy .
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been proposed that the pyrazolo[1,5-a]pyrazine core could interact with cellular signaling pathways involved in cancer progression:
- Mechanism of Action : The compound potentially inhibits kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Study on Pyrazolo Compounds : In a study investigating pyrazolo derivatives, compounds with similar structures were found to induce apoptosis in cancer cell lines through the inhibition of specific kinases .
- Antimicrobial Screening : Another study reported that derivatives of pyrazolo compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could show similar results .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[1,5-a]pyrimidines, including N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. These compounds have shown efficacy against various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB231. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them valuable candidates for further development in cancer therapy .
1.2 Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects in preclinical models. They can inhibit key inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. This suggests its potential use as an antimicrobial agent, particularly in the context of increasing antibiotic resistance .
Synthetic Methodologies
2.1 Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions that incorporate various coupling and cyclization techniques. Efficient synthetic routes have been developed to create libraries of pyrazolo derivatives, allowing for structure-activity relationship studies .
2.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly employed to ensure the quality of the compounds produced .
Case Studies
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrazin-4-one core exhibit variations in aryl substituents and acetamide side chains, influencing their physicochemical and biological properties:
Key Observations:
Enzyme Inhibition Potential
Acetamide derivatives are known to modulate enzymes like MAO-A, MAO-B, AChE, and BChE . For example:
Anticancer Activity of Quinazolinone Analogs
While the target compound’s core differs from quinazolinones, structural parallels exist in substituent design:
- (E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 10c ): Shows anticancer activity with molecular weight 460.34 g/mol and moderate synthesis yield (47.9%).
- The target’s 4-chlorophenyl group and acetamide linker are shared with these quinazolinones, hinting at possible kinase or tubulin inhibition mechanisms .
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity, with peaks for NH protons (δ 10–13 ppm) and aromatic protons .
- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion) .
- IR spectroscopy identifies carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) groups .
Basic: How is the compound’s three-dimensional structure resolved?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation of DMSO/ethanol solutions yields diffraction-quality crystals .
- Data collection : High-resolution datasets (e.g., Cu-Kα radiation) are processed using SHELX for structure solution and refinement .
- Validation : R-factors < 0.05 and electron density maps confirm atomic positions .
Q. Example structural data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| Bond length (C-N) | 1.34 Å | |
| Torsion angle | 172.5° |
Advanced: How to address tautomerism or dynamic equilibria in structural analysis?
Answer:
Tautomeric forms (e.g., amine-imine equilibria) complicate characterization:
- Variable-temperature NMR : Detects slow-exchange tautomers (e.g., δ 10.4–11.2 ppm for NH protons) .
- SC-XRD : Resolves dominant tautomer in the solid state (e.g., 50:50 amine:imine ratio in ) .
- DFT calculations : Predicts energetically favorable tautomers using Gaussian or ORCA software .
Mitigation : Use deuterated solvents (DMSO-d6) to stabilize specific forms and repeat experiments at multiple temperatures .
Advanced: How to optimize reaction yields while minimizing side products?
Answer:
Key variables include:
- Temperature control : Lower temps (0–25°C) reduce decomposition of sensitive intermediates .
- Catalyst selection : Lewis acids (e.g., ZnCl2) accelerate cyclization steps (yield improvement: ~15–20%) .
- Solvent polarity : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution kinetics .
Case study : In , optimizing solvent (ethanol → DMSO) increased yield from 65% to 72%.
Advanced: What computational strategies predict biological activity?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Use PyMOL for visualization .
- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing Cl/Br groups) with IC50 values .
Example : A bromophenyl substituent at position 3 enhances binding affinity to COX-2 by 1.5-fold .
Advanced: How to resolve contradictions in bioactivity data?
Answer:
Conflicting results (e.g., variable IC50 values) arise from:
- Purity issues : Validate compound integrity via HPLC (>95% purity) and HRMS .
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) for IC50 confirmation .
- Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Data normalization : Report activity relative to a positive control (e.g., doxorubicin for cytotoxicity) .
Advanced: How to refine crystallographic data using SHELX?
Answer:
SHELXTL (Bruker) or Olex2 workflows:
Data integration : Use SAINT for frame processing .
Structure solution : SHELXD for heavy-atom positioning via dual-space methods .
Refinement : SHELXL iteratively adjusts thermal parameters and occupancy for disordered atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
